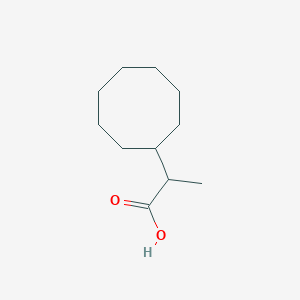

2-Cyclooctylpropanoic acid

Description

2-Cyclooctylpropanoic acid is a carboxylic acid derivative with a cyclooctyl group attached to the second carbon of the propanoic acid backbone (structure: CH₂(COOH)CH(C₈H₁₅)). These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-cyclooctylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(11(12)13)10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTSJMZEBRXBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctylpropanoic acid typically involves the reaction of cyclooctyl bromide with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or dimethylformamide

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of 2-Cyclooctylpropanoic acid may involve more scalable methods such as:

Continuous flow synthesis: Utilizing microreactors to enhance reaction efficiency and yield.

Catalytic processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylpropanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Formation of alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Cyclooctyl ketone or cyclooctyl aldehyde.

Reduction: Cyclooctyl alcohol.

Substitution: Halogenated cyclooctyl derivatives.

Scientific Research Applications

2-Cyclooctylpropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclooctylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

- Cycloalkyl vs. Aromatic Substituents: Cycloalkyl-substituted propanoic acids generally exhibit lower toxicity compared to aromatic or halogenated derivatives, making them preferable in drug design .

- Synthetic Challenges: The synthesis of 2-cyclooctylpropanoic acid may face steric hindrance due to the large cyclooctyl group, necessitating optimized catalytic conditions.

- Data Limitations: Direct experimental data on 2-cyclooctylpropanoic acid’s pKa, solubility, and biological activity are absent in the provided evidence, highlighting a need for further study.

Biological Activity

2-Cyclooctylpropanoic acid is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

2-Cyclooctylpropanoic acid is characterized by its unique cycloalkane structure, which may influence its interaction with biological targets. The compound's structure can enhance its lipophilicity and facilitate binding to various enzymes and receptors.

The biological activity of 2-Cyclooctylpropanoic acid is primarily attributed to its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes and receptors, resulting in various biological effects. Ongoing research is focused on elucidating the precise pathways involved in these interactions.

1. Antimicrobial Properties

Research indicates that 2-Cyclooctylpropanoic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. The mechanism may involve the modulation of pro-inflammatory cytokines.

3. Enzyme Inhibition

Preliminary studies indicate that 2-Cyclooctylpropanoic acid may act as an inhibitor for specific enzymes involved in metabolic pathways, thus influencing various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Cyclooctylpropanoic acid:

- Study on Antimicrobial Activity : A study demonstrated that 2-Cyclooctylpropanoic acid inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial efficacy .

- Research on Anti-inflammatory Effects : In a controlled experiment, mice treated with 2-Cyclooctylpropanoic acid showed reduced levels of inflammatory markers such as TNF-α and IL-6 compared to untreated controls. This suggests a potential role for this compound in managing inflammatory diseases .

- Enzyme Inhibition Study : A biochemical assay revealed that 2-Cyclooctylpropanoic acid inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 value was found to be approximately 25 µM, indicating moderate inhibition .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.